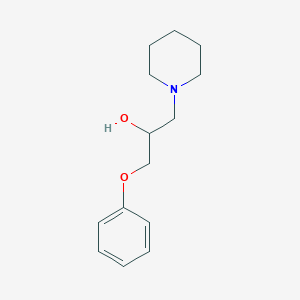

1-Phenoxy-3-(piperidin-1-yl)propan-2-ol

Description

Contextualization within Propanolamine (B44665) Chemistry

The core of 1-Phenoxy-3-(piperidin-1-yl)propan-2-ol is the propanolamine linker, specifically a phenoxypropanolamine. This structural class is of fundamental importance in pharmacology. The quintessential feature is an aryloxy group connected to a propan-2-ol backbone, which in turn bears an amino group. This arrangement is famously present in a major class of cardiovascular drugs.

The amino-ethanol moiety (-CHOH-CH₂-NH-) within the propanolamine structure is considered crucial for the interaction of these ligands with their biological receptors. vulcanchem.com Structure-activity relationship (SAR) studies on various phenoxypropanolamine derivatives have shown that modifications to the aromatic ring, the amino group, and the propanol (B110389) backbone can significantly alter their biological activity, including their potency and selectivity for different receptor subtypes. researchgate.netsmolecule.com For instance, research has explored how halogenation of the phenyl ring or changes to the amino substituent can modulate the beta-adrenolytic effects of these compounds. smolecule.com

Table 1: Examples of Pharmacologically Relevant Propanolamine Structures This table is for illustrative purposes and shows representative structures within the broader propanolamine class.

| Compound Class | Core Structure | General Pharmacological Role |

| Arylethanolamines | Aryl-CH(OH)-CH₂-NHR | Beta-adrenergic receptor ligands |

| Aryloxypropanolamines | Aryl-O-CH₂-CH(OH)-CH₂-NHR | Beta-adrenergic receptor ligands |

Research Landscape of Piperidine-Containing Compounds

The piperidine (B6355638) ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern drug discovery. researchgate.net It is considered a "privileged scaffold," a term used to describe molecular frameworks that are capable of binding to multiple biological targets, leading to a wide range of pharmacological activities. researchgate.netencyclopedia.pub The prevalence of the piperidine moiety in pharmaceuticals is extensive, with the structure being a key component in numerous FDA-approved drugs. prepchem.com

The versatility of the piperidine scaffold stems from its physicochemical properties. It can influence a molecule's solubility, lipophilicity, and basicity, which are critical parameters for pharmacokinetic profiles. researchgate.net Furthermore, the piperidine ring can act as a rigid linker to orient functional groups in a specific spatial arrangement for optimal receptor binding, or it can be part of the core pharmacophore that directly interacts with the biological target. smolecule.comresearchgate.net The broad spectrum of activities associated with piperidine derivatives includes applications in oncology, neuroscience, and infectious diseases. encyclopedia.pubchemicalbook.com

Table 2: Therapeutic Areas of Piperidine-Containing Drugs

| Therapeutic Area | Example of Application |

|---|---|

| Central Nervous System | Antipsychotics, Alzheimer's disease therapy encyclopedia.pubchemicalbook.com |

| Oncology | Anticancer agents encyclopedia.pubchemicalbook.com |

| Infectious Diseases | Antiviral, Antimalarial, Antimicrobial agents chemicalbook.com |

| Cardiovascular | Anti-hypertension agents chemicalbook.com |

Significance of this compound as a Research Scaffold

The title compound, this compound, serves as a valuable molecular scaffold, which is a core structure upon which new derivatives can be built. Its utility in this regard is primarily demonstrated through its synthesis. The compound can be synthesized via the condensation of 1,2-epoxy-3-phenoxypropane (also known as phenyl glycidyl (B131873) ether) with piperidine. researchgate.netprepchem.com This reaction involves the nucleophilic attack of the piperidine nitrogen on the epoxide ring, resulting in the formation of the propanolamine linkage.

This synthetic route is significant because it is modular. By starting with different substituted phenoxy epoxides or various cyclic amines, a diverse library of related compounds can be generated. This modularity allows medicinal chemists to systematically explore the structure-activity relationships of this chemical class. The use of the broader "Piperidinyl methyl phenoxy propan-2-ol amine" scaffold is the subject of patent literature, indicating its application in the development of novel proprietary compounds for potential therapeutic use. nih.gov The structure is designed to serve as a foundational piece for creating new chemical entities with tailored properties.

Current Research Gaps and Future Perspectives for this compound

Despite its clear potential as a synthetic building block, there is a notable gap in the publicly available scientific literature regarding the specific biological activities of this compound itself. While the pharmacological profiles of the parent propanolamine and piperidine classes are well-documented, detailed studies focusing on this exact combination are scarce.

This lack of specific data represents a clear opportunity for future research. A logical next step would be the systematic synthesis and biological evaluation of a library of derivatives built upon the this compound scaffold. Future investigations could involve:

Structural Modifications: Synthesizing analogs with various substituents on the phenoxy ring to probe electronic and steric effects on activity.

Piperidine Ring Alterations: Introducing substituents on the piperidine ring to explore how this modulates the compound's physicochemical properties and target interactions.

Broad Biological Screening: Testing the parent compound and its derivatives against a wide range of biological targets, such as G-protein coupled receptors (GPCRs), ion channels, and enzymes, to uncover potential therapeutic applications.

By leveraging the established knowledge of propanolamine and piperidine chemistry, researchers can systematically explore the chemical space around this scaffold. Such studies would elucidate the specific structure-activity relationships for this compound class and could lead to the identification of novel lead compounds for drug development programs across various disease areas.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-phenoxy-3-piperidin-1-ylpropan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2/c16-13(11-15-9-5-2-6-10-15)12-17-14-7-3-1-4-8-14/h1,3-4,7-8,13,16H,2,5-6,9-12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPMPQYGUAKDGAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC(COC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30293423 | |

| Record name | NSC89435 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30293423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32599-04-5 | |

| Record name | NSC89435 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89435 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC89435 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30293423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 1 Phenoxy 3 Piperidin 1 Yl Propan 2 Ol and Its Analogues

Established Synthetic Pathways for the 1-Phenoxy-3-(piperidin-1-yl)propan-2-ol Core Structure

The construction of the this compound backbone is typically realized through two key transformations: Williamson ether synthesis to form the phenoxy-propane bond and the subsequent nucleophilic ring-opening of an epoxide to introduce the piperidine (B6355638) moiety.

The Williamson ether synthesis is a cornerstone method for preparing ethers and is widely applied in the synthesis of this compound class. wikipedia.orgchem-station.com The reaction proceeds via an S_N2 mechanism, involving the nucleophilic attack of a phenoxide ion on an electrophilic alkyl halide or a related compound with a good leaving group. wikipedia.orgmasterorganicchemistry.com

In the context of this compound synthesis, this approach typically involves the reaction of phenol (B47542) with a three-carbon electrophile, such as epichlorohydrin (B41342) or epibromohydrin (B142927), in the presence of a base. The base deprotonates the phenol to generate the more nucleophilic phenoxide ion. Since phenols are more acidic than aliphatic alcohols, relatively mild bases like sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃) can be employed, although stronger bases like sodium hydride (NaH) are also effective. acs.orgedubirdie.com The phenoxide then attacks the terminal carbon of the epichlorohydrin, displacing the chloride and forming an intermediate, phenyl glycidyl (B131873) ether.

The general reaction is as follows: Phenol + Base + Epichlorohydrin → Phenyl Glycidyl Ether + Salt + H₂O

Key reaction parameters for this step are summarized in the table below.

| Reactants | Base | Solvent | Temperature | Outcome | Reference |

| Phenol, Epibromohydrin | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | Room Temperature | Formation of Phenyl Glycidyl Ether | acs.org |

| Phenol, Epichlorohydrin | Sodium Hydroxide (NaOH) | Water/Organic Biphasic | Variable | Formation of Phenyl Glycidyl Ether | General Knowledge |

| Substituted Phenol, Epibromohydrin | Potassium Carbonate (K₂CO₃) | Acetonitrile (ACN) | 90 °C | Formation of substituted Phenyl Glycidyl Ether | nih.gov |

This method is highly efficient for primary alkyl halides, and epichlorohydrin serves as an ideal substrate for this S_N2 displacement. masterorganicchemistry.com The resulting phenyl glycidyl ether is a stable intermediate that directly precedes the introduction of the amine nucleophile.

The second critical step in the synthesis is the nucleophilic ring-opening of the intermediate epoxide, phenyl glycidyl ether, with piperidine. nih.gov Epoxides are three-membered rings with significant ring strain, making them susceptible to attack by nucleophiles. nih.gov In this reaction, the nitrogen atom of piperidine acts as the nucleophile, attacking one of the carbon atoms of the epoxide ring.

This reaction is highly regioselective. Under neutral or basic conditions, the nucleophilic attack preferentially occurs at the less sterically hindered carbon atom of the epoxide. For phenyl glycidyl ether, this is the terminal methylene (B1212753) carbon. This attack proceeds via an S_N2 mechanism, leading to the formation of the desired this compound. prepchem.com

The reaction can often be carried out by simply heating the phenyl glycidyl ether with piperidine, sometimes in a suitable solvent like isopropyl alcohol to ensure homogeneity. prepchem.com

The general reaction is as follows: Phenyl Glycidyl Ether + Piperidine → this compound

| Reactants | Solvent | Conditions | Product | Reference |

| Phenyl Glycidyl Ether, 4-(2-aminoethylamino)-2,5,6-trimethylpyrimidine | Isopropyl Alcohol | 60-70 °C, 20 hours | 1-Phenoxy-3-[2-(2,4,5-trimethylpyrimidin-6-ylamino)-ethylamino]-propan-2-ol | prepchem.com |

| Substituted Phenyl Glycidyl Ether, Secondary Amines (e.g., Piperazine) | Not specified | Not specified | Corresponding Amino Alcohols | acs.orgnih.gov |

This two-step sequence, combining Williamson ether synthesis with epoxide ring-opening, represents the most common and versatile pathway to the target molecule and its derivatives.

To enhance reaction rates, yields, and selectivity, various catalytic methods can be employed. While the uncatalyzed reaction between epoxides and amines is often feasible, catalysts can provide milder reaction conditions.

For the first step (ether formation), Lewis acids are known to catalyze the ring-opening of epoxides with oxygen nucleophiles. For instance, bismuth(III) triflate (Bi(OTf)₃) has been shown to be an effective catalyst for the regioselective opening of oxiranes with phenols. researchgate.net Such catalysts activate the epoxide ring towards nucleophilic attack, allowing the reaction to proceed under mild conditions.

For the second step (amine addition), the use of catalysts can also be advantageous. While strong nucleophiles like piperidine may not strictly require catalysis, weaker amine nucleophiles can benefit from it. Lewis acids or proton sources can activate the epoxide, although care must be taken to avoid side reactions. The choice of catalyst depends on the specific substrates and desired reaction conditions.

Derivatization Strategies and Analogue Synthesis for Structural Diversification

The synthetic pathways described above are readily adaptable for creating a wide array of analogues of this compound. Structural diversity can be introduced by modifying either the phenoxy moiety or the piperidine ring.

A vast number of analogues can be generated by simply starting the synthetic sequence with a substituted phenol. The Williamson ether synthesis is robust and tolerates a wide range of functional groups on the aromatic ring. This allows for the systematic exploration of structure-activity relationships (SAR) by introducing various substituents.

Examples of such modifications include:

Alkoxy or Aryloxy groups: Starting with phenols like 4-phenoxyphenol (B1666991) leads to analogues with extended aromatic systems. google.com

Alkyl or Alkenyl groups: Using starting materials such as 2-allylphenol (B1664045) introduces aliphatic chains onto the phenoxy ring. scbt.com

Halogens, nitro groups, and other electron-withdrawing or donating groups: A wide variety of commercially available substituted phenols can be used to probe electronic effects.

The synthesis proceeds in the same manner: the substituted phenol is first reacted with epichlorohydrin, followed by the ring-opening of the resulting substituted glycidyl ether with piperidine.

| Starting Phenol | Resulting Analogue Core Structure | Reference |

| 4-Phenoxyphenol | 1-(4-Phenoxyphenoxy)-3-(piperidin-1-yl)propan-2-ol | google.com |

| 2-Allylphenol | 1-(2-Allylphenoxy)-3-(piperidin-1-yl)propan-2-ol | scbt.com |

Structural diversification can also be achieved by altering the amine component used in the epoxide ring-opening step. Instead of piperidine, various substituted piperidines can be employed to introduce functionality to the nitrogen-containing ring. This strategy allows for the exploration of how the size, stereochemistry, and electronic properties of the piperidine ring affect biological activity.

The reaction of phenyl glycidyl ether with a substituted piperidine follows the same regioselective pathway, yielding the corresponding N-substituted analogue.

| Amine Nucleophile | Resulting Analogue | Reference |

| 4-Methylpiperidine | 1-(4-Methyl-piperidin-1-yl)-3-phenoxy-propan-2-ol | lookchem.com |

| Piperazine (B1678402) | 1-Phenoxy-3-(piperazin-1-yl)propan-2-ol | scbt.com |

| Various substituted piperidines | Diverse 3-phenoxypropyl piperidine analogues | nih.govresearchgate.net |

This modular approach, where both the phenol and the amine can be independently varied, provides a powerful platform for generating extensive libraries of this compound analogues for chemical and pharmacological studies. nih.gov

Introduction of Heterocyclic Systems into the Molecular Framework

The incorporation of diverse heterocyclic systems into the 1-phenoxy-propan-2-ol framework is a key strategy for modifying the molecule's physicochemical and pharmacological properties. The primary and most direct method for achieving this involves the reaction of an epoxide precursor, typically 1,2-epoxy-3-phenoxypropane (phenyl glycidyl ether), with a nucleophilic center on the heterocyclic compound. This reaction is an example of an epoxide ring-opening reaction, which is highly efficient for forming carbon-heteroatom bonds.

The nucleophile is often an amine nitrogen or a thiol sulfur atom, which attacks one of the electrophilic carbon atoms of the oxirane ring, leading to its opening and the formation of a β-amino alcohol or β-thio alcohol, respectively. This condensation reaction is a versatile method for creating a library of analogues. researchgate.net

For instance, the synthesis of the parent compound, this compound, is achieved by the condensation of 1,2-epoxy-3-phenoxypropane with piperidine. researchgate.net This same strategy has been successfully applied to introduce a variety of other heterocyclic moieties. Examples of heterocyclic compounds that have been incorporated using this method include benzothiazoles, azepanes, piperazines, and barbituric acid derivatives. researchgate.net

A more complex, multi-step approach can be employed to build the heterocyclic system onto the phenoxypropanol backbone. This is exemplified by the synthesis of 1,3,4-oxadiazole (B1194373) derivatives. acs.org In this strategy, the phenoxy group is first modified to contain the pre-assembled heterocycle. This substituted phenol is then reacted with epibromohydrin in a Williamson ether synthesis to form the corresponding glycidyl ether. acs.org The final step involves the ring-opening of the newly formed epoxide with a secondary amine to yield the target propan-2-ol amine derivative. acs.org

The reaction conditions for these syntheses can be varied, but they often involve heating the reactants in a suitable solvent, such as isopropyl alcohol. prepchem.com The general synthetic scheme involves the nucleophilic attack of the heterocyclic amine or thiol on the terminal carbon of the epoxide ring of phenyl glycidyl ether.

The table below summarizes the synthesis of various analogues through the condensation of 1,2-epoxy-3-phenoxypropane with different heterocyclic nucleophiles. researchgate.net

| Heterocyclic Reactant | Resulting Analogue |

| Piperidine | This compound |

| 1,3-Benzothiazole-2-thiol | 1-(1,3-Benzothiazol-2-ylsulfanyl)-3-phenoxypropan-2-ol |

| 5-Methyl-1,3-benzothiazole-2-thiol | 1-(5-Methyl-1,3-benzothiazol-2-ylsulfanyl)-3-phenoxypropan-2-ol |

| Azepan-2-one | 1-(2-Hydroxy-3-phenoxypropyl)azepan-2-one |

| Piperazine | 1,1′-(Piperazine-1,4-diyl)bis(3-phenoxypropan-2-ol) |

| Barbituric acid | 1,3-Bis(2-hydroxy-3-phenoxypropyl)barbituric acid |

Stereoselective Synthesis of Enantiomers

The propan-2-ol backbone of this compound contains a chiral center at the C-2 position. Consequently, the compound exists as a pair of enantiomers, (R) and (S). In the broader class of aryloxyaminopropanolamine β-blockers, it is well-established that the biological activity predominantly resides in the (S)-enantiomer, while the (R)-enantiomer is often less active and may contribute to side effects. researchgate.net This has driven the development of stereoselective synthetic methods to produce enantiomerically pure forms of these compounds.

Two main strategies are employed for the synthesis of single enantiomers: the resolution of a racemic mixture and asymmetric synthesis.

Kinetic Resolution: This approach involves the separation of enantiomers from a pre-formed racemic mixture. Enzymatic resolution is a common and efficient method. For example, the racemic amino alcohol can be N,O-bisacetylated and then subjected to enzymatic hydrolysis. researchgate.net Lipases are frequently used enzymes that selectively hydrolyze one of the enantiomeric acetates at a faster rate, allowing for the separation of the unreacted acetylated enantiomer from the hydrolyzed one. researchgate.net Porcine pancreatic lipase (B570770) is one such enzyme that has been employed in this type of resolution. researchgate.net

Another powerful technique is the Hydrolytic Kinetic Resolution (HKR) of terminal epoxides, often catalyzed by chiral cobalt-salen complexes, known as Jacobsen's catalyst. researchgate.net This method allows for the resolution of a racemic epoxide precursor, such as phenyl glycidyl ether, to yield a highly enantiomerically enriched epoxide. This chiral epoxide can then be reacted with the desired amine (e.g., piperidine) in a subsequent step to produce the target (S)- or (R)-enantiomer of the final product with high enantiomeric excess (ee). researchgate.net

Asymmetric Synthesis: This strategy aims to create the desired enantiomer directly from achiral or prochiral starting materials. A common approach involves using a "chiral pool" starting material, which is an inexpensive, enantiomerically pure natural product. For aryloxyaminopropanolamines, (R)- or (S)-glycidol and their derivatives (like epichlorohydrin) are common chiral building blocks. For example, starting with enantiomerically pure (R)-glycidyl tosylate, a reaction with a substituted phenol can produce a chiral epoxide intermediate. Subsequent ring-opening with an amine proceeds in a stereospecific manner to yield the desired (S)-enantiomer of the final product.

The table below outlines key strategies for the stereoselective synthesis of related β-blockers, which are applicable to this compound. researchgate.net

| Synthetic Strategy | Method | Key Reagents/Catalysts | Outcome |

| Kinetic Resolution | Enzymatic Hydrolysis | Lipases (e.g., Porcine Pancreatic Lipase) on N,O-bisacetylated racemate | Separation of enantiomers |

| Kinetic Resolution | Hydrolytic Kinetic Resolution (HKR) | Chiral (Salen)Co(III) complex (Jacobsen's catalyst) on racemic epoxide | Enantiomerically enriched epoxide intermediate |

| Asymmetric Synthesis | Chiral Pool Synthesis | Enantiomerically pure (R)- or (S)-glycidyl derivatives (e.g., tosylates, epichlorohydrin) | Direct synthesis of the desired enantiomer |

Structure Activity Relationship Sar Investigations of 1 Phenoxy 3 Piperidin 1 Yl Propan 2 Ol Derivatives

Influence of Phenoxy Substitutions on Biological Activity

The phenoxy group of 1-phenoxy-3-(piperidin-1-yl)propan-2-ol derivatives serves as a crucial site for modification to modulate biological activity. The electronic properties and position of substituents on this aromatic ring can significantly impact receptor binding affinity and functional activity.

Research into novel phenoxyalkylpiperidines as high-affinity sigma-1 (σ1) receptor ligands has demonstrated that substitutions at the para-position of the phenoxy ring are particularly influential. A comparative study of derivatives with either a p-chloro or a p-methoxy group revealed that the nature of the substituent affects σ1 receptor affinity. Generally, derivatives with a p-chloro substituent displayed slightly higher affinity for the σ1 receptor compared to their p-methoxy counterparts. uniba.it This suggests that an electron-withdrawing group at this position can be beneficial for binding. The enhanced affinity of the chloro-derivatives is attributed to the more hydrophobic nature of the chlorine atom, which appears to have a greater positive effect, particularly when the piperidine (B6355638) nitrogen is sterically hindered. uniba.it

In the context of anticancer activity, a study on novel phenoxy-((phenylethynyl)selanyl)propan-2-ol derivatives indicated that compounds with electron-withdrawing groups on the phenyl ring exhibited potent tumor inhibition. Specifically, derivatives with a chlorine atom at the ortho- or meta-position of the phenyl ring showed the most potent activity. nih.gov This highlights that both the electronic nature and the position of the substituent are key determinants of biological effect.

Conversely, in some series of compounds, electron-donating groups on the phenoxy moiety have been shown to increase the stability of the derivatives. nih.gov The ether oxygen of the phenoxy group can also play a role in forming hydrogen bonds, further influencing the binding of the molecule to its target. nih.gov

| Compound | Phenoxy Substitution | σ1 Receptor Affinity (Ki, nM) |

|---|---|---|

| 1a | p-chloro | 0.34–1.18 |

| 1b | p-methoxy | 0.89–1.49 |

Impact of Piperidine Ring Modifications on Receptor Binding and Potency

Studies have shown that even minor alterations to the piperidine ring can lead to significant changes in biological activity. For instance, the introduction of a methyl group at the 4-position of the piperidine ring has been found to confer optimal interaction with the σ1 receptor subtype. uniba.it This suggests that the substitution at this position may orient the molecule favorably within the binding pocket of the receptor.

Furthermore, the conformation of the piperidine ring is a critical factor. The use of bridged piperidine analogues, where the ring's flexibility is constrained, has been explored to probe the steric requirements of receptor binding sites. nih.gov While these specific studies were on a different class of receptor antagonists, the principle of using conformational constraint to enhance affinity and selectivity is broadly applicable. Such modifications can help to lock the molecule into a bioactive conformation, thereby improving its potency. The piperidine moiety is a common structural element in many centrally active compounds, contributing significantly to their ability to interact with various neural pathways. ajchem-a.com

| Piperidine Modification | Observed Effect | Receptor Target |

|---|---|---|

| 4-methyl substitution | Optimal interaction | σ1 Receptor |

| Bridged structures (e.g., 2-azanorbornanes) | Preserved or enhanced affinity by conformational constraint | P2Y14R (by analogy) |

Stereochemical Considerations in this compound SAR

Stereochemistry plays a pivotal role in the structure-activity relationship of this compound derivatives. The presence of a chiral center in the propan-2-ol linker means that these compounds can exist as different stereoisomers, which may exhibit distinct biological activities.

In broader studies of bioactive molecules, it is a recurring theme that stereochemistry can lead to substantial differences in biological effects. nih.govmdpi.com Often, one enantiomer is significantly more potent than the other, which can be attributed to a better fit within the chiral environment of the receptor's binding site. mdpi.com Therefore, the synthesis and evaluation of individual enantiomers of this compound derivatives are crucial for a comprehensive understanding of their SAR.

Identification of Key Pharmacophoric Features for Targeted Biological Responses

A pharmacophore model for this compound derivatives helps to define the essential structural features required for their biological activity. The generation of such models is crucial for the rational design of new and more effective compounds. d-nb.info

The key pharmacophoric features for this class of compounds generally include:

An aromatic region: The phenoxy group provides a hydrophobic region that can engage in π–π stacking and hydrophobic interactions with the receptor. nih.gov The nature and position of substituents on this ring can modulate these interactions.

A hydrogen bond acceptor: The ether oxygen atom of the phenoxypropanolamine core is often a key hydrogen bond acceptor. nih.gov

A hydroxyl group: The hydroxyl group on the propan-2-ol linker is typically a crucial hydrogen bond donor and/or acceptor, and its stereochemical orientation is often critical for activity.

A basic nitrogen atom: The nitrogen atom within the piperidine ring is usually protonated at physiological pH, allowing it to form an ionic bond or a strong hydrogen bond with an acidic residue in the receptor's binding pocket. This basic moiety is a common feature for driving affinity at many receptors. uniba.it

These features, in a specific three-dimensional arrangement, constitute the pharmacophore necessary for the desired biological response.

Computational SAR Approaches for this compound Analogues

Computational methods are increasingly being employed to investigate the SAR of this compound analogues, providing valuable insights that complement experimental studies. These in silico approaches can help to rationalize observed biological activities and predict the potency of novel compounds.

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful tools for this purpose. nih.govnih.gov These methods generate predictive models by correlating the 3D structural features of a series of compounds with their biological activities. For aryloxypropanolamine derivatives, 3D-QSAR models have been successfully used to understand the influence of steric, electrostatic, and hydrophobic fields on their activity. nih.gov For instance, a CoMFA model was used to optimize the N-3 position of a series of 3-phenoxypropyl piperidine benzimidazol-2-one (B1210169) analogues, leading to the identification of a potent agonist. researchgate.net

Molecular docking and molecular dynamics (MD) simulations are also employed to elucidate the binding modes of these derivatives at their target receptors. rsc.org Docking studies can predict the preferred orientation of a ligand within a receptor's binding site, highlighting key interactions. MD simulations can then be used to explore the dynamic behavior of the ligand-receptor complex, providing a more detailed understanding of the binding process and the stability of the interactions. rsc.org These computational studies are invaluable for the structure-based design of new and more potent this compound analogues.

Computational and in Silico Methodologies in 1 Phenoxy 3 Piperidin 1 Yl Propan 2 Ol Research

Molecular Docking Simulations for Target Identification and Binding Mode Analysis

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 1-Phenoxy-3-(piperidin-1-yl)propan-2-ol, docking simulations are instrumental in identifying potential protein targets and elucidating the specific molecular interactions that govern its binding affinity and selectivity.

Research on structurally related phenoxyalkylpiperidines has utilized molecular modeling and docking to investigate their interaction with targets such as the sigma-1 (σ1) receptor. uniba.it These studies aim to understand how different substituents on the phenoxy and piperidine (B6355638) moieties influence binding. For instance, simulations can reveal key amino acid residues within the receptor's binding pocket that form hydrogen bonds, hydrophobic interactions, or electrostatic interactions with the ligand. One study highlighted the importance of interaction with the amino acid T181 in the σ1 receptor for the functional activity of these compounds. uniba.it By analyzing these binding modes, researchers can rationalize the structure-activity relationships observed in experimental assays and guide the design of new derivatives with improved potency and target specificity.

Table 1: Key Interactions in Molecular Docking of Phenoxyalkylpiperidine Analogs

| Interaction Type | Ligand Moiety Involved | Potential Interacting Receptor Residue (Example) | Significance |

|---|---|---|---|

| Hydrogen Bond | Hydroxyl group (-OH) of the propanol (B110389) linker | Tyr, Ser, Thr | Crucial for anchoring the ligand in the binding pocket. |

| Hydrophobic Interaction | Phenoxy group, Piperidine ring | Leu, Val, Ile, Phe | Contributes to binding affinity and selectivity. |

| Electrostatic Interaction (Ionic) | Protonated piperidine nitrogen | Asp, Glu | Provides a strong, long-range attractive force. |

| Pi-Pi Stacking | Phenoxy aromatic ring | Phe, Tyr, Trp | Stabilizes the binding of the aromatic portion of the ligand. |

Molecular Dynamics Simulations for Conformational Analysis and Stability

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements and conformational changes of the complex over time. For this compound, MD simulations are employed to assess the stability of the predicted binding pose obtained from docking.

Table 2: Applications of Molecular Dynamics Simulations

| MD Simulation Application | Parameter/Output Measured | Insight Gained |

|---|---|---|

| Binding Pose Stability | Root Mean Square Deviation (RMSD) | Confirms the stability of the ligand's position in the binding site over time. |

| Conformational Flexibility | Root Mean Square Fluctuation (RMSF) | Identifies flexible regions of the protein and ligand upon complex formation. |

| Interaction Persistence | Hydrogen Bond Analysis | Determines the percentage of simulation time that key hydrogen bonds are maintained. |

| Binding Free Energy Calculation | MM/PBSA or MM/GBSA | Provides a quantitative estimation of binding affinity. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. frontiersin.org For a class of compounds including this compound, QSAR models can predict the activity of newly designed, unsynthesized analogs. mdpi.com

The process involves calculating a set of molecular descriptors for each compound in a training set with known biological activities. tiu.edu.iq These descriptors quantify various physicochemical properties, such as lipophilicity (logP), molar refractivity, and topological and electronic parameters. Statistical methods are then used to build a regression model that links these descriptors to the observed activity. mdpi.comtiu.edu.iq A robust QSAR model can serve as a powerful predictive tool, allowing researchers to prioritize the synthesis of compounds with the highest predicted potency, thereby saving time and resources.

Table 3: Common Molecular Descriptors in QSAR Studies

| Descriptor Class | Example Descriptor | Property Represented |

|---|---|---|

| Physicochemical | LogP | Lipophilicity/Hydrophobicity |

| Topological | Wiener Index | Molecular branching and size |

| Electronic | HOMO/LUMO energies | Electron-donating or accepting ability |

| Steric | Molar Refractivity (MR) | Molecular volume and polarizability |

Ligand-Based and Structure-Based Drug Design Approaches

The development of new analogs of this compound can follow two primary in silico drug design strategies: ligand-based and structure-based design. semanticscholar.org

Structure-Based Drug Design (SBDD) is utilized when the three-dimensional structure of the biological target is known, typically from X-ray crystallography or NMR. semanticscholar.org This approach leverages the target's structural information to design molecules that fit precisely into the binding site. Molecular docking, as described in section 5.1, is a cornerstone of SBDD. By visualizing the ligand in the active site, chemists can intelligently modify its structure to enhance interactions with key residues and improve properties like affinity and selectivity.

Ligand-Based Drug Design (LBDD) is employed when the structure of the target receptor is unknown. This method relies on the knowledge of a set of molecules that are known to bind to the target. semanticscholar.org Techniques such as pharmacophore modeling and 3D-QSAR are central to LBDD. A pharmacophore model defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) that a molecule must possess to be active. This model can then be used as a 3D query to screen virtual compound libraries for new, structurally diverse molecules that may exhibit the desired biological activity.

In Silico Prediction of Metabolic Pathways and Transformations

Understanding a compound's metabolic fate is critical in drug development. In silico tools can predict the likely metabolic pathways of this compound, identifying potential metabolites and sites of metabolic transformation. These predictions are often based on expert-derived rules and data from known metabolic reactions, primarily those mediated by cytochrome P450 (CYP) enzymes.

For this compound, software can analyze its structure to identify metabolically labile sites. The most probable transformations include oxidation reactions. The secondary alcohol could be oxidized to a ketone. The piperidine ring is susceptible to N-dealkylation or hydroxylation at various positions. The phenoxy ring may undergo aromatic hydroxylation. Predicting these transformations early can help in designing compounds with improved metabolic stability or in identifying potentially reactive metabolites.

Table 4: Predicted Metabolic Transformations for this compound

| Structural Moiety | Predicted Metabolic Reaction | Potential Consequence |

|---|---|---|

| Secondary Alcohol (-CHOH) | Oxidation | Formation of a ketone metabolite. |

| Piperidine Ring (alpha-carbon) | N-dealkylation | Cleavage of the propanol side chain. |

| Piperidine Ring (beta- or gamma-carbon) | Hydroxylation | Formation of a more polar, hydroxylated metabolite. |

| Phenoxy Ring | Aromatic Hydroxylation | Introduction of a hydroxyl group, typically at the para-position. |

Advanced Analytical Methods for Characterization and Quantification in 1 Phenoxy 3 Piperidin 1 Yl Propan 2 Ol Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is indispensable for the unambiguous determination of the molecular structure of 1-Phenoxy-3-(piperidin-1-yl)propan-2-ol. Each technique provides unique information about the compound's functional groups and atomic connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. Both ¹H and ¹³C NMR are routinely employed to map the carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The expected chemical shifts for this compound are based on the analysis of structurally similar phenoxy-propanol and piperidine-containing compounds. The signals from the aromatic protons of the phenoxy group are expected to appear in the downfield region (δ 6.8-7.3 ppm), while the aliphatic protons of the propanol (B110389) backbone and the piperidine (B6355638) ring will appear more upfield.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. The carbon atoms of the aromatic ring are expected to resonate in the δ 114-160 ppm range, while the carbons of the aliphatic chain and the piperidine ring will appear at higher field strengths (δ 20-70 ppm).

While ³¹P NMR is a valuable technique, it is not applicable to this compound as it lacks a phosphorus atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on established chemical shift principles and data from analogous structures.

| Atom Position (See Figure 1) | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| 1 | ~4.0 (m) | ~70 |

| 2 | ~3.8-4.1 (m) | ~68 |

| 3 | ~2.4-2.6 (m) | ~62 |

| 4 (OH) | Variable (broad s) | - |

| 5, 9 | ~2.5-2.7 (m) | ~55 |

| 6, 8 | ~1.5-1.7 (m) | ~26 |

| 7 | ~1.4-1.6 (m) | ~24 |

| 1' | - | ~158 |

| 2', 6' | ~6.9 (d) | ~114 |

| 3', 5' | ~7.3 (t) | ~129 |

Mass Spectrometry (MS) Applications (ESI-MS, HRMS)

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound.

Electrospray Ionization Mass Spectrometry (ESI-MS): As a soft ionization technique, ESI-MS is ideal for analyzing polar molecules like this compound. It typically generates a protonated molecular ion [M+H]⁺ in positive ion mode. For this compound (C₁₄H₂₁NO₂), the expected monoisotopic mass is 235.1572 u. Therefore, the ESI-MS spectrum should exhibit a prominent peak at an m/z (mass-to-charge ratio) of approximately 236.1650.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the parent ion, which allows for the determination of the elemental formula. An HRMS analysis of the [M+H]⁺ ion would confirm the elemental composition as C₁₄H₂₂NO₂⁺, distinguishing it from other isobaric compounds. Further fragmentation analysis (MS/MS) can yield structural information by breaking the molecule into characteristic pieces. Expected fragments would arise from the cleavage of the C-C bond between the propanol backbone and the piperidine ring, or the loss of water from the parent ion.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show several characteristic absorption bands. nist.gov

Table 2: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Bond Vibration | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Alcohol | O-H stretch (broad) | 3600-3200 |

| Aromatic Ring | C-H stretch | 3100-3000 |

| Aliphatic Chains | C-H stretch | 3000-2850 |

| Aromatic Ring | C=C stretch | 1600 & 1475 |

| Ether | C-O stretch (aryl-alkyl) | 1250-1200 |

| Alcohol | C-O stretch (secondary) | ~1100 |

Chromatographic Separation and Purity Assessment

Chromatographic methods are essential for separating the target compound from impurities, starting materials, and byproducts, thereby assessing its purity.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry combines the separation power of GC with the detection capabilities of MS. For polar, nitrogen-containing compounds like this compound, direct analysis can be challenging due to their low volatility and potential for interaction with the GC column. unodc.orggoogle.com Often, a derivatization step is required to increase volatility and thermal stability. chromforum.org

The analysis of piperidine-containing compounds can be performed using a capillary column with a phenyl/methyl silicone phase. unodc.org The mass spectrometer detector allows for the identification of the parent compound and any co-eluting impurities based on their mass spectra and fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

While primarily a spectroscopic technique for structural elucidation as mentioned above, HRMS is also a powerful detector when coupled with a separation technique like liquid chromatography (LC). LC-HRMS enables the separation of the target compound from its impurities, followed by highly accurate mass determination for both the parent compound and the impurities. This allows for the confident identification of process-related impurities and degradation products, even at trace levels, by determining their elemental formulas. This method provides an orthogonal approach to purity assessment compared to standard techniques like HPLC-UV.

Table 3: Summary of Compound Names

| Compound Name |

|---|

| This compound |

Thin-Layer Chromatography (TLC) in Synthesis Monitoring

Thin-Layer Chromatography is an indispensable tool in synthetic organic chemistry, offering a rapid, cost-effective, and efficient means to monitor the progress of chemical reactions. For the synthesis of this compound, TLC is employed to track the consumption of reactants and the formation of the product, ensuring the reaction proceeds to completion and allowing for the optimization of reaction conditions.

The separation on a TLC plate is governed by the principle of differential partitioning of the components of a mixture between a stationary phase and a mobile phase. The choice of these phases is critical for achieving clear separation of the starting materials, intermediates, and the final product.

Stationary Phase: For a compound with the polarity of this compound, which contains a hydroxyl group, a tertiary amine, and an ether linkage, silica (B1680970) gel 60 F254 plates are a standard and effective choice. The polar silanol (B1196071) groups on the silica surface interact with the polar functional groups of the analyte, influencing its retention.

Mobile Phase: The selection of the eluent, or mobile phase, is determined by the polarity of the compounds to be separated. A mobile phase with the appropriate polarity will move the components up the plate at different rates, resulting in distinct spots. For compounds like this compound, which is structurally related to beta-blockers, a mixture of a moderately polar solvent and a basic modifier is often effective. A common mobile phase system could be a mixture of ethyl acetate, acetone, and ammonia. nih.gov This combination allows for the effective separation of the relatively polar product from potentially less polar starting materials.

Visualization: Since this compound is a colorless compound, visualization of the TLC spots is necessary. The presence of a phenoxy group allows for visualization under UV light at 254 nm, where the aromatic ring will quench the fluorescence of the indicator in the TLC plate, appearing as a dark spot. nih.govptfarm.pl Additionally, staining with reagents such as iodine vapor or a p-anisaldehyde solution can be used for visualization. fiu.edu

Table 1: Hypothetical Thin-Layer Chromatography (TLC) Data for the Synthesis of this compound

| Parameter | Value/Description |

| Stationary Phase | Silica Gel 60 F254 |

| Mobile Phase | Ethyl Acetate : Acetone : Ammonia (5:4:1 v/v/v) nih.gov |

| Visualization | UV Light (254 nm) nih.govptfarm.pl |

| Reactant 1 (e.g., Phenol) | Higher Rf |

| Reactant 2 (e.g., Epichlorohydrin-piperidine adduct) | Intermediate Rf |

| Product (this compound) | Lower Rf |

| Hypothetical Rf of Product | ~ 0.4 - 0.5 |

Note: The Rf values are illustrative and can vary based on the exact experimental conditions.

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique for the definitive confirmation of a newly synthesized compound's chemical formula. It provides the percentage composition of the individual elements (carbon, hydrogen, nitrogen, etc.) within the molecule. This experimental data is then compared against the theoretically calculated values based on the compound's proposed molecular formula.

For this compound, the molecular formula is C₁₄H₂₁NO₂. The theoretical elemental composition can be calculated based on the atomic masses of carbon, hydrogen, nitrogen, and oxygen.

The molecular weight of C₁₄H₂₁NO₂ is 235.32 g/mol . wikipedia.org

The theoretical percentage of each element is calculated as follows:

Carbon (C): (14 * 12.011) / 235.32 * 100% = 71.46%

Hydrogen (H): (21 * 1.008) / 235.32 * 100% = 8.99%

Nitrogen (N): (1 * 14.007) / 235.32 * 100% = 5.95%

Oxygen (O): (2 * 15.999) / 235.32 * 100% = 13.60%

In a research setting, a sample of the purified this compound would be subjected to combustion analysis. The experimentally determined percentages of C, H, and N would then be compared to the theoretical values. A close agreement between the experimental and theoretical data, typically within a ±0.4% margin, provides strong evidence for the compound's identity and purity.

**Table 2: Elemental Analysis Data for this compound (C₁₄H₂₁NO₂) **

| Element | Theoretical Percentage (%) | Experimental Percentage (%) (Hypothetical) |

| Carbon (C) | 71.46 | 71.35 |

| Hydrogen (H) | 8.99 | 9.05 |

| Nitrogen (N) | 5.95 | 5.91 |

| Oxygen (O) | 13.60 | Not directly measured |

Note: Oxygen is typically determined by difference and not direct measurement in standard CHN analysis.

This rigorous verification by elemental analysis, in conjunction with spectroscopic data, is essential for unequivocally establishing the structure and composition of this compound in any research endeavor.

In Vitro Metabolism Studies of 1 Phenoxy 3 Piperidin 1 Yl Propan 2 Ol

Microbial Biotransformation Models (e.g., Cunninghamella species)

Microbial biotransformation is a valuable tool in drug discovery and development, often employed to mimic and predict mammalian metabolism. Filamentous fungi, particularly species from the genus Cunninghamella, are widely recognized for their ability to metabolize a vast array of xenobiotics in a manner analogous to mammalian systems. This capability is attributed to the presence of cytochrome P450 monooxygenases and other enzymes that are functionally similar to those found in the human liver.

While no specific studies on the microbial biotransformation of 1-Phenoxy-3-(piperidin-1-yl)propan-2-ol have been published, research on related piperidine-containing compounds provides a strong indication of its likely metabolic fate. For instance, studies on other piperidine (B6355638) derivatives have shown that Cunninghamella species, such as C. elegans and C. blakesleeana, are capable of a range of phase I metabolic reactions. The most common of these are hydroxylation and N-dealkylation.

Based on these precedents, it is hypothesized that the biotransformation of this compound by Cunninghamella would likely yield metabolites resulting from the hydroxylation of the piperidine ring or the phenoxy group. Additionally, cleavage of the piperidine ring is a possible, though likely minor, metabolic pathway.

Table 1: Predicted Microbial Biotransformation Products of this compound by Cunninghamella Species

| Metabolite Type | Predicted Structure | Metabolic Reaction |

|---|---|---|

| Monohydroxylated Metabolite | Hydroxylation at the piperidine ring | Aromatic or Aliphatic Hydroxylation |

| Dihydroxylated Metabolite | Hydroxylation at both the piperidine and phenoxy rings | Aromatic and Aliphatic Hydroxylation |

Enzymatic Biotransformation Pathways (e.g., Cytochrome P450 studies)

The primary enzymes responsible for the phase I metabolism of many xenobiotics in mammals are the cytochrome P450 (CYP) superfamily of heme-containing monooxygenases. These enzymes are predominantly found in the liver and are crucial for the detoxification and elimination of foreign compounds. The metabolism of piperidine-containing pharmaceuticals is well-documented to be mediated by various CYP isoforms, most notably CYP2D6 and CYP3A4.

Although direct enzymatic studies on this compound are not available, the metabolism of structurally analogous compounds strongly suggests the involvement of CYP-mediated oxidation. The likely enzymatic pathways would include:

Hydroxylation: This is a common metabolic pathway for compounds with aromatic and aliphatic rings. For this compound, hydroxylation could occur on the phenoxy ring or the piperidine ring.

N-dealkylation: Cleavage of the bond between the piperidine nitrogen and the propan-2-ol side chain would result in the formation of a primary amine metabolite.

Piperidine Ring Opening: This is a more complex metabolic pathway that involves the enzymatic cleavage of the piperidine ring, leading to the formation of a linear amine.

Studies on other piperidine derivatives have shown that the specific CYP isoforms involved can be identified through in vitro experiments using human liver microsomes and recombinant CYP enzymes.

Identification and Characterization of In Vitro Metabolites

In the absence of direct experimental data for this compound, the identification of its in vitro metabolites remains predictive. Based on the metabolism of similar compounds, the expected metabolites would be the result of the enzymatic pathways described above.

In a typical in vitro metabolism study using human liver microsomes, the identification and characterization of metabolites would be performed using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). This powerful analytical technique allows for the separation of the parent compound from its metabolites and provides information about their molecular weights and structures.

Table 2: Predicted In Vitro Metabolites of this compound

| Predicted Metabolite | Metabolic Pathway | Expected Mass Shift (from Parent Compound) |

|---|---|---|

| Hydroxylated this compound | Hydroxylation | +16 Da |

| Dihydroxylated this compound | Dihydroxylation | +32 Da |

| 1-Phenoxy-propan-1,2-diol | N-dealkylation | -83 Da |

Metabolic Stability Assessments in In Vitro Systems

Metabolic stability is a critical parameter assessed during drug discovery, as it influences the in vivo half-life and oral bioavailability of a compound. The metabolic stability of a compound is typically evaluated in vitro by incubating it with liver microsomes or hepatocytes and monitoring its disappearance over time.

For this compound, a metabolic stability assessment would provide valuable information on its susceptibility to enzymatic degradation. The results of such an assessment are usually expressed as the in vitro half-life (t½) and intrinsic clearance (CLint). A short half-life would suggest that the compound is rapidly metabolized, which could lead to poor bioavailability and a short duration of action in vivo. Conversely, a long half-life would indicate greater metabolic stability.

Given that many piperidine-containing compounds are known to be substrates for CYP enzymes, it is plausible that this compound would exhibit moderate to high metabolic turnover in human liver microsomes. However, without experimental data, its precise metabolic stability remains unknown.

Table 3: Illustrative Example of Metabolic Stability Data for a Hypothetical Piperidine Derivative

| In Vitro System | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

|---|---|---|

| Human Liver Microsomes | 25 | 27.7 |

| Rat Liver Microsomes | 15 | 46.2 |

Emerging Research Areas and Unexplored Potential of 1 Phenoxy 3 Piperidin 1 Yl Propan 2 Ol

Novel Scaffolds and Hybrid Molecule Design

The chemical backbone of 1-Phenoxy-3-(piperidin-1-yl)propan-2-ol is an ideal starting point for creating novel molecular scaffolds and hybrid molecules. The strategy of molecular hybridization involves combining this core structure with other pharmacologically active moieties to produce a single molecule with potentially enhanced or synergistic biological effects. This approach has led to the development of diverse derivatives with activities spanning from anticancer to antiulcer properties.

Researchers have successfully synthesized hybrid compounds by incorporating heterocyclic systems, such as 1,3,4-oxadiazole (B1194373), onto the phenoxypropanolamine framework. This has resulted in molecules designed to target various biological pathways. For instance, the combination of the 1,3,4-oxadiazole ring with a quinoxaline (B1680401) moiety has been explored to create hybrid scaffolds with potential antitumor activity. mdpi.com In other studies, modifications have been made to generate derivatives with cytotoxic effects against cancer cell lines. The introduction of a tertiary amine basic side chain to related scaffolds, such as 1,3-diphenyl-3-(phenylthio)propan-1-ones, has been shown to improve cytotoxic effects on breast cancer cells. nih.govoup.com Similarly, N-phenoxypropylacetamide derivatives have been synthesized and have demonstrated both gastric acid antisecretory and cytoprotective properties, identifying them as potential antiulcer agents. biorxiv.org

These examples highlight a clear research trajectory where the this compound scaffold is used as a template for generating new chemical entities with diverse therapeutic potential.

| Hybrid Scaffold/Derivative | Incorporated Moiety/Modification | Reported Biological Activity |

| Oxadiazole-Quinoxaline Hybrids | 1,3,4-Oxadiazole and Quinoxaline | Antitumor |

| N-Phenoxypropylacetamide Derivatives | Thioacetamide and Hydroxyethylthio groups | Antiulcer (antisecretory and cytoprotective) |

| β-aryl-β-mercapto ketones | Tertiary amine side chain (piperidinylethoxy) | Cytotoxic (anti-breast cancer) |

| 1,3,4-Oxadiazole Derivatives | Piperazine (B1678402) and 1,3,4-oxadiazole | General biological studies |

Advanced Preclinical Models for Activity Assessment

The evaluation of novel compounds derived from the this compound scaffold requires sophisticated and targeted preclinical models to accurately assess their biological activity. The choice of model is dictated by the intended therapeutic application of the derivative, ranging from oncology to central nervous system (CNS) disorders.

In Vitro Models: For compounds designed as cytotoxic agents, a primary assessment tool involves a panel of human cancer cell lines. For example, derivatives of similar scaffolds have been tested against the MCF-7 human breast cancer cell line to measure cytotoxicity. nih.govoup.com For derivatives targeting the CNS, initial screening often involves neuroreceptor binding assays to determine their affinity and selectivity for specific receptors, such as those for serotonin (B10506) and dopamine. frontlinegenomics.com These cell-based and biochemical assays provide crucial preliminary data on a compound's potency and mechanism of action.

In Vivo Models: Promising candidates from in vitro studies are advanced to in vivo models. For compounds with potential applications in neurodegenerative diseases, researchers utilize established animal models of conditions like Alzheimer's or Parkinson's disease to evaluate efficacy. frontlinegenomics.com Similarly, the antiulcer activity of N-phenoxypropylacetamide derivatives was confirmed in animal models designed to assess gastric acid secretion and cytoprotection. biorxiv.org

Advanced Analytical Models in Pharmacokinetics: A critical component of preclinical assessment is understanding the pharmacokinetic profile of a new compound. Advanced analytical techniques are essential for this. The use of isotopically labeled analogs, such as deuterated compounds like 1-(2-(Allyloxy)phenoxy)-3-((propan-2-yl-d7)amino)propan-2-ol (a derivative of Oxprenolol), serves as a key tool. cymitquimica.com These labeled compounds are used as internal standards for quantification in complex biological matrices by methods like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), ensuring accurate measurement of the drug's absorption, distribution, metabolism, and excretion. cymitquimica.com

| Assessed Activity | Advanced Preclinical Model | Purpose of Assessment |

| Cytotoxicity | Human cancer cell lines (e.g., MCF-7) | To determine the compound's ability to kill cancer cells. |

| CNS Activity | Neuroreceptor binding assays | To measure binding affinity and selectivity for brain receptors. |

| Neuroprotection | Animal models of neurodegenerative disease | To evaluate therapeutic potential in conditions like Alzheimer's. |

| Pharmacokinetics | Isotopic labeling (e.g., deuteration) with LC-MS/GC-MS | To accurately quantify the compound in biological samples. |

Integration of Multi-Omics Data in Compound Profiling

A significant area of unexplored potential for this compound and its derivatives lies in the integration of multi-omics data for comprehensive compound profiling. While specific multi-omics studies on this compound are not yet widely available, this approach is revolutionizing drug discovery and development for related classes of compounds. researchgate.net Multi-omics, which includes genomics, transcriptomics, proteomics, and metabolomics, offers a holistic view of a drug's effect on biological systems. nih.gov

For a scaffold like this compound, which has structural similarities to beta-adrenoceptor antagonists, multi-omics technologies hold immense promise. nih.gov Proteomics can be used to perform unbiased screening of a compound's protein targets, identifying not only the intended target but also potential off-target interactions that could explain its therapeutic effects or side-effect profile. nih.govresearchgate.net This is crucial for understanding the full mechanism of action.

Metabolomics, the study of metabolites, can reveal how a compound alters cellular metabolic pathways. nih.gov By analyzing changes in the metabolome of cells or organisms exposed to a derivative of this compound, researchers could identify biomarkers of drug response or toxicity. nih.gov This provides a dynamic snapshot of the physiological response to the compound.

The integration of these datasets can help build predictive models for a compound's efficacy and can guide the design of next-generation molecules with improved properties. frontlinegenomics.com Applying these cutting-edge techniques to the this compound family of compounds represents a frontier that could unlock a deeper understanding of their therapeutic potential and accelerate their journey through the drug discovery pipeline.

| Omics Technology | Potential Application for Compound Profiling | Anticipated Outcome |

| Proteomics | Identification of on-target and off-target protein interactions. | Elucidation of the complete mechanism of action and potential side effects. |

| Metabolomics | Analysis of changes in endogenous metabolites following compound administration. | Discovery of efficacy/toxicity biomarkers and insights into systemic effects. |

| Transcriptomics | Profiling of gene expression changes in response to the compound. | Understanding the impact on cellular pathways and gene regulation. |

| Integrated Multi-Omics | Combining data from all omics platforms for a systems-level view. | Comprehensive compound profiling and development of predictive models for drug response. |

Q & A

Q. What are the established synthetic methodologies for 1-Phenoxy-3-(piperidin-1-yl)propan-2-ol, and what are their respective yields and purity profiles?

Methodological Answer: The compound can be synthesized via epoxide condensation with piperidine. For example, a structurally analogous derivative was prepared by reacting an epoxide precursor (e.g., p-methylcarbonylphenoxy epoxide) with piperidine, yielding a hydrochloride salt with a melting point of 126–128°C and elemental analysis confirming purity (C: 60.6%, H: 7.4%, N: 4.3%, Cl: 11.2%) . Optimize reaction conditions (e.g., solvent polarity, temperature) to enhance yield. Post-synthesis purification via crystallization from ethanol-ether mixtures is recommended to achieve >93% purity, with residual impurities (e.g., <7% di(propylene glycol) phenyl ether) monitored using GC or HPLC .

Q. What analytical techniques are recommended for the structural elucidation and purity assessment of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm the presence of the piperidine ring (δ 1.4–2.8 ppm for CH groups) and phenoxy moiety (δ 6.8–7.4 ppm for aromatic protons).

- X-ray Crystallography: Resolve stereochemistry using single-crystal diffraction, as demonstrated for similar piperidine-propanol derivatives .

- Chromatography: Employ reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column. Optimize mobile phase (e.g., acetonitrile/water) using solubility data (198 g/L in water at 20°C) .

- Elemental Analysis: Validate purity by comparing experimental vs. theoretical C, H, N, and Cl content .

Q. What are the critical parameters for optimizing the purification of this compound using chromatographic methods?

Methodological Answer:

- Column Selection: Use silica gel for flash chromatography or a C18 column for HPLC, considering the compound’s polarity (logP ~2.5 estimated from structural analogs).

- Solvent System: Adjust the acetonitrile-to-water ratio based on refractive index (n/D = 1.523) and solubility profiles .

- Temperature Control: Maintain column temperature at 25°C to prevent degradation, as the compound’s flash point is 243°C .

- Detection: Monitor elution via UV absorbance at 210–280 nm, correlating with the phenoxy group’s π→π* transitions.

Advanced Research Questions

Q. How can researchers address discrepancies in the pharmacological activity data of this compound across different assay systems?

Methodological Answer:

- Assay Validation: Standardize receptor-binding assays (e.g., adrenergic receptor subtypes) using positive controls (e.g., propranolol) and validate cell membrane preparations to minimize variability .

- Stereochemical Considerations: Resolve enantiomers via chiral HPLC, as stereochemistry (e.g., (S)- vs. (R)-configuration) significantly impacts biological activity .

- Data Normalization: Express activity as % inhibition relative to baseline, accounting for differences in cell viability or assay plate reader sensitivity .

Q. What experimental strategies are effective in evaluating the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Forced Degradation Studies: Expose the compound to acidic (pH 1–3), neutral (pH 7), and alkaline (pH 10–12) conditions at 40–60°C for 24–72 hours. Monitor degradation via HPLC and identify byproducts using LC-MS .

- Accelerated Stability Testing: Store samples at 40°C/75% relative humidity (ICH guidelines) and assess physical changes (e.g., color, crystallization) and chemical integrity every 30 days .

- Light Sensitivity: Conduct UV irradiation studies (λ = 320–400 nm) to evaluate photodegradation, referencing safety data on storage in dark conditions .

Q. What mechanistic studies are recommended to elucidate the compound’s interaction with adrenergic receptors?

Methodological Answer:

- Molecular Docking: Use crystal structures of β-adrenergic receptors (PDB IDs: 2RH1, 4LDO) to model binding interactions. Focus on hydrogen bonding between the propanol hydroxyl group and Ser/Asn residues .

- Radioligand Displacement Assays: Perform competitive binding assays with H-dihydroalprenolol to calculate IC values. Compare results with known β-blockers to infer selectivity .

- Functional Assays: Measure cAMP accumulation in HEK293 cells expressing β- or β-adrenoceptors to assess agonist/antagonist activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.